2-(4-cyanophenoxy)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(4-cyanophenoxy)-N-(4-methoxyphenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a cyanophenoxy group and a methoxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyanophenoxy)-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyanophenol and 4-methoxyaniline as the primary starting materials.
Formation of 4-cyanophenoxyacetic acid: 4-cyanophenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-cyanophenoxyacetic acid.
Amidation Reaction: The 4-cyanophenoxyacetic acid is then reacted with 4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyanophenoxy)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-(4-methoxyphenyl)acetamide.
Reduction: Formation of 2-(4-aminophenoxy)-N-(4-methoxyphenyl)acetamide.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-cyanophenoxy)-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of advanced materials such as polymers and coatings with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-(4-cyanophenoxy)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(4-methoxyphenyl)acetamide
- 2-(4-bromophenoxy)-N-(4-methoxyphenyl)acetamide
- 2-(4-fluorophenoxy)-N-(4-methoxyphenyl)acetamide
Uniqueness
2-(4-cyanophenoxy)-N-(4-methoxyphenyl)acetamide is unique due to the presence of the cyanophenoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(4-cyanophenoxy)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-14-8-4-13(5-9-14)18-16(19)11-21-15-6-2-12(10-17)3-7-15/h2-9H,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNJITSNSONCIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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